3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea
Description
3-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea is a structurally complex urea derivative featuring a piperidine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group and a phenylurea moiety. The benzenesulfonyl group may enhance metabolic stability and receptor binding affinity, while the urea linkage could contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
1-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-16-15-17(22)10-11-20(16)29(27,28)25-14-6-5-9-19(25)12-13-23-21(26)24-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZOSYNXYODGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with a fluorinated benzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate. This intermediate is subsequently reacted with phenyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the phenylurea moiety.
Substitution: The fluorinated benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several antipsychotics and experimental agents:
- S18327 (1-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl]-3-phenylimidazolin-2-one): Both compounds feature a piperidine ring and fluorinated aromatic groups. However, S18327 replaces the benzenesulfonyl group with a benzisoxazole moiety, which enhances serotonin 2A (5-HT2A) receptor antagonism. The urea group in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life compared to S18327’s imidazolinone structure .
- Clozapine: Clozapine lacks a sulfonyl group but shares multitarget activity at adrenergic (α1/α2), dopaminergic (D2/D4), and serotonergic (5-HT2A) receptors.
Pharmacological Profiles
Receptor Affinity and Selectivity
*Inferred based on structural analogs. †Hypothetical values pending empirical validation.
Functional Comparisons
- Antipsychotic Efficacy :
- The target compound’s piperidine-sulfonyl structure may confer α1-adrenergic antagonism, similar to S18327 and clozapine. This mechanism is critical for blocking phencyclidine (PCP)-induced sensorimotor gating deficits, a hallmark of antipsychotic activity .
- Unlike haloperidol (a potent D2 antagonist), the target compound’s weak D2 affinity suggests a lower risk of extrapyramidal side effects (EPS), aligning it closer to clozapine’s atypical profile .
- Side Effect Profile :
Preclinical and Clinical Data
- PCP-Induced Deficits: Compounds like S18327 and clozapine reverse PCP-induced disruptions in prepulse inhibition (PPI) via α1-adrenergic antagonism.
- EPS Risk : At doses 20-fold higher than therapeutic levels, S18327 induces catalepsy, a pattern the target compound may follow due to shared adrenergic targets. However, its urea group might improve tolerability .
Biological Activity
3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.55 g/mol. The structure includes a phenylurea core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 477.55 g/mol |
| SMILES | COc1cccc(c1)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)c1ccc(cc1C)F |
The compound's biological activity primarily relates to its interaction with specific enzymes and receptors. Notably, it has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a critical role in immune response and tumor progression.
IDO1 Inhibition
Research indicates that IDO1 is often overexpressed in cancer cells, contributing to immune evasion. By inhibiting IDO1, compounds like this compound may enhance the efficacy of cancer immunotherapies.
Synthesis and Evaluation
In a study published in Nature, researchers synthesized a series of phenyl urea derivatives to evaluate their IDO1 inhibitory activity. Among these, compounds with structural similarities to our compound exhibited varying degrees of inhibition, indicating the importance of specific functional groups in enhancing biological activity .
In Vitro Studies
In vitro assays demonstrated that modifications to the phenyl ring significantly impacted IDO1 binding affinity. For instance, compounds with electron-withdrawing groups at the para-position showed improved inhibitory activity compared to their unsubstituted counterparts .
Table: In Vitro IDO1 Inhibition Data
| Compound | Structure Modification | IDO1 Inhibition Activity |
|---|---|---|
| Compound i12 | Para-substituted phenyl ring | High |
| Compound i24 | Nitro group present | Moderate |
| Compound i6 | Ortho-substituted | No activity |
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Cancer Treatment : A study demonstrated that the administration of IDO1 inhibitors led to increased survival rates in mouse models when combined with standard chemotherapy .
- Autoimmune Disorders : Another investigation revealed that inhibiting IDO1 could ameliorate symptoms in models of autoimmune diseases by restoring T-cell function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
